![molecular formula C10H9BrO2 B13148521 Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a 2-bromoethenyl group and a methyl ester functional group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-[(1Z)-2-bromoethenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The process typically includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromine atom in the bromoethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(1Z)-2-carboxyethenyl]benzoic acid.
Reduction: Formation of 4-[(1Z)-2-ethenyl]benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester involves its interaction with specific molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may also interact with enzymes and proteins, affecting their function and leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler derivative without the bromoethenyl and methyl ester groups.
4-Bromobenzoic acid: Contains a bromine atom directly attached to the benzene ring.
Methyl 4-bromobenzoate: Similar structure but lacks the ethenyl group.
Uniqueness
Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester is unique due to the presence of both the bromoethenyl and methyl ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
methyl 4-[(Z)-2-bromoethenyl]benzoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6- |
InChI-Schlüssel |
GLPHVWWHKQYBAD-SREVYHEPSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


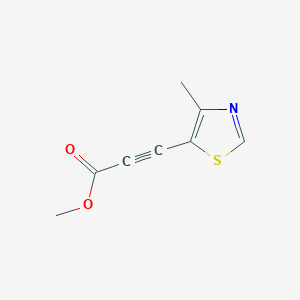
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)

![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
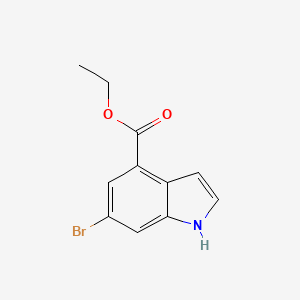

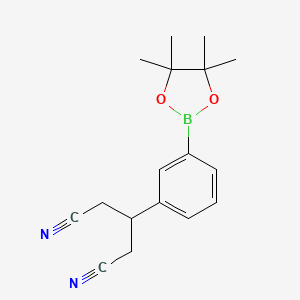

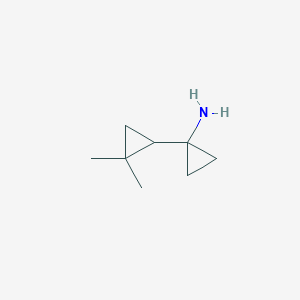
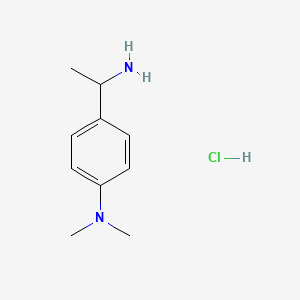
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)
